molecular formula C20H22N4O2S B2389342 N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-09-9

N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2389342
CAS No.: 476449-09-9
M. Wt: 382.48
InChI Key: PNWNFOICBYEVJE-UHFFFAOYSA-N
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Description

N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a benzylthio group, an ethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with an ethyl ester under acidic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced by reacting the triazole intermediate with benzyl chloride in the presence of a base such as sodium hydride.

    Attachment of the Methoxybenzamide Moiety: The final step involves the reaction of the benzylthio-triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell growth and proliferation, such as kinases and proteases.

    Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio and triazole moieties but differs in the overall structure and functional groups.

    1,3,4-Thiadiazole Derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.

Uniqueness

N-((5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-24-18(13-21-19(25)16-9-11-17(26-2)12-10-16)22-23-20(24)27-14-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWNFOICBYEVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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